3-methyl-1H-Pyrrole-2,4-dimethanol
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Overview
Description
3-methyl-1H-Pyrrole-2,4-dimethanol is a chemical compound with the molecular formula C7H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 3-methyl-1H-Pyrrole-2,4-dimethanol can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring .
Chemical Reactions Analysis
3-methyl-1H-Pyrrole-2,4-dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Scientific Research Applications
3-methyl-1H-Pyrrole-2,4-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-methyl-1H-Pyrrole-2,4-dimethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-methyl-1H-Pyrrole-2,4-dimethanol can be compared with other pyrrole derivatives, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Pyrrolo[3,2-c]carbazole: This compound contains a fused pyrrole and carbazole ring system, exhibiting unique photophysical and antioxidant properties.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-4-methyl-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(3-9)2-8-7(5)4-10/h2,8-10H,3-4H2,1H3 |
InChI Key |
PZVUKMJQPWMQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1CO)CO |
Origin of Product |
United States |
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